6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with bromophenyl and fluorophenyl groups
Preparation Methods
The synthesis of 6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromophenyl or fluorophenyl positions.
Scientific Research Applications
6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one include:
3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide: This compound shares similar substituents but differs in its core structure, which is an acrylamide instead of a pyridazinone.
4-bromophenyl 4-bromobenzoate: This compound has bromophenyl groups but lacks the fluorophenyl and pyridazinone components.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOEGAAFGDASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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